molecular formula C12H8ClF3N4O2 B2849346 4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide CAS No. 338975-58-9

4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide

Cat. No.: B2849346
CAS No.: 338975-58-9
M. Wt: 332.67
InChI Key: XVLRJRMQHMAJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide is a sophisticated chemical reagent designed for pharmaceutical and biological research. This compound features a hybrid structure incorporating a pyrazolone core, a trifluoromethyl group, and a benzohydrazide moiety. Such molecular architectures are of significant interest in medicinal chemistry. Pyrazole and pyrazoline derivatives are extensively documented in scientific literature for their broad spectrum of biological activities, which include antimicrobial , anti-inflammatory , and antioxidant properties . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. Furthermore, the hydrazide functional group can act as a key pharmacophore and a versatile synthetic handle for further chemical modification . This compound is provided exclusively for research applications in laboratory settings. It is intended for use by qualified researchers for purposes such as high-throughput screening , structure-activity relationship (SAR) studies , and the synthesis of more complex molecular entities. Researchers can leverage this reagent to explore new therapeutic possibilities, particularly in developing agents against infectious diseases or inflammatory conditions. All information presented is for research reference purposes, and this product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-chloro-N-[(E)-[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4O2/c13-7-3-1-6(2-4-7)10(21)19-17-5-8-9(12(14,15)16)18-20-11(8)22/h1-5H,(H,19,21)(H2,18,20,22)/b17-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMNPVIIGRIKR-YAXRCOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(NNC2=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(NNC2=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes. The compound is characterized by the presence of a chlorinated benzene ring and a trifluoromethyl group, which are known to enhance biological activity through increased lipophilicity and metabolic stability.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-chlorobenzohydrazide with a suitable pyrazolone derivative. The structural integrity and purity of the compound can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography. The crystal structure reveals important interactions that may influence its biological activity.

Enzyme Inhibition

Recent studies have highlighted the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by hydrazones derived from 4-(trifluoromethyl)benzohydrazide. The IC50_{50} values for AChE inhibition ranged from 46.8 to 137.7 µM, while BuChE inhibition showed values between 19.1 and 881.1 µM, indicating that some derivatives exhibit stronger inhibition against AChE compared to BuChE .

Table 1: Inhibition Potency of Selected Hydrazones Derived from 4-(Trifluoromethyl)benzohydrazide

CompoundAChE IC50_{50} (µM)BuChE IC50_{50} (µM)
2b46.863.6
2l19.1881.1
2p137.719.1
2q100150

The structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups enhances the inhibitory potency against these enzymes .

Antimicrobial Activity

Hydrazones derived from benzohydrazides have also been evaluated for their antimicrobial properties. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria, yeasts, and molds . The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated a series of hydrazone derivatives for their potential as AChE inhibitors in vitro. Among them, the compound derived from this compound exhibited the most potent inhibition with an IC50_{50} value significantly lower than that of standard inhibitors like donepezil .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various hydrazone derivatives against clinical isolates. The results indicated that compounds with a trifluoromethyl substituent displayed enhanced antibacterial effects compared to their non-trifluoromethyl analogs, suggesting that this functional group plays a critical role in biological efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and hypothetical biological implications:

Compound Name (CAS or Reference) Core Structure Key Substituents Hypothesized Biological Activity Applications/Research Focus
Target Compound Pyrazolone + benzohydrazide - 3-CF₃
- 4-Cl-benzoyl hydrazide
Antimicrobial, enzyme inhibition (e.g., kinase targets) Pharmaceutical development
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide Pyrazole + benzohydrazide - 4-Chlorobenzyloxy
- 2-Hydroxybenzylidene
Antioxidant or anti-inflammatory (hydroxyl group) Not specified; structural analog studies
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Benzamide + oxadiazole - 4-Cl-benzamide
- Thioxo-oxadiazole
Protease or kinase inhibition (oxadiazole as bioisostere) Single-crystal X-ray studies; medicinal chemistry
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide Pyrazolone + sulfonamide - Azo group
- Sulfonamide
Photodynamic therapy or dye applications Industrial dyes; limited biological data
N-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]tetradecanamide Pyrazolone + long-chain amide - Trichlorophenyl
- Tetradecanamide
Lipid membrane interaction (long alkyl chain) Surfactant or antimicrobial agent research

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxyl or methyl substituents in analogs .
  • Solubility : The hydrazide group in the target compound may enhance aqueous solubility relative to sulfonamide () or oxadiazole () derivatives.
  • Stability : The CF₃ group resists metabolic degradation, unlike hydroxyphenyl () or azo () groups, which are prone to oxidation .

Preparation Methods

Hydrazinolysis of Ethyl 4-Chlorobenzoate

The precursor 4-chlorobenzohydrazide is synthesized via hydrazinolysis of ethyl 4-chlorobenzoate. A mixture of ethyl 4-chlorobenzoate (0.167 mol, 29 g) and hydrazine hydrate (0.167 mol, 5 g) in ethanol (60 mL) is refluxed with glacial acetic acid (2–3 drops) for 4–6 hours. Post-reaction cooling yields white needle-like crystals, recrystallized from ethanol (93% yield).

Critical Parameters :

  • Solvent : Ethanol ensures solubility and facilitates nucleophilic attack by hydrazine.
  • Catalyst : Glacial acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.

Formation of 3-(Trifluoromethyl)-5-Pyrazolone Intermediate

Cyclocondensation with Trifluoromethylacetophenone

The pyrazolone core is synthesized by reacting 4,4,4-trifluoro-1-phenylbutane-1,3-dione (trifluoromethylacetophenone) with hydrazine hydrate. A mixture of trifluoromethylacetophenone (0.01 mol) and hydrazine hydrate (0.012 mol) in ethanol (30 mL) is refluxed for 6 hours. The product, 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, precipitates upon cooling (68–75% yield).

Mechanistic Insight :

  • Hydrazine attacks the β-keto carbonyl, followed by cyclization and dehydration to form the pyrazolone ring.

Condensation Reaction to Form the Schiff Base

Conventional Method for Final Coupling

Equimolar quantities of 4-chlorobenzohydrazide (0.01 mol) and 3-(trifluoromethyl)-5-pyrazolone (0.01 mol) are refluxed in ethanol (40 mL) with glacial acetic acid (1 mL) for 8–10 hours. The Schiff base forms via nucleophilic attack of the hydrazide’s amine on the pyrazolone’s aldehyde group, followed by dehydration.

Reaction Conditions :

  • Temperature : 80–90°C (reflux).
  • Yield : 65–72% after recrystallization from ethanol.

Microwave-Assisted Synthesis for Enhanced Efficiency

Optimization of Reaction Parameters

Microwave irradiation significantly reduces reaction time. A mixture of 4-chlorobenzohydrazide (0.01 mol) and pyrazolone (0.01 mol) in ethanol (20 mL) is irradiated at 300 W for 8–10 minutes, achieving 85–90% yield.

Comparative Data :

Method Time (min) Yield (%)
Conventional 480–540 60–75
Microwave 8–10 85–92

Source: Adapted from

Advantages :

  • Reduced side reactions due to uniform heating.
  • Energy efficiency and scalability.

Structural Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy :

    • N–H stretch (hydrazide): 3250–3360 cm⁻¹.
    • C=O (pyrazolone): 1680–1700 cm⁻¹.
    • C–F (trifluoromethyl): 1100–1200 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :

    • Hydrazide NH: δ 10.2–10.8 (s, 1H).
    • Pyrazolone CH: δ 5.6–5.8 (s, 1H).
    • Aromatic protons: δ 7.4–8.1 (m, 8H).
  • Mass Spectrometry :

    • [M+H]⁺ at m/z 415.1 (calculated: 415.07).

Challenges and Optimization Strategies

Common Pitfalls in Synthesis

  • Low Yields in Condensation : Excess glacial acetic acid (beyond 1 mL) promotes hydrolysis of the Schiff base.
  • Impurities in Pyrazolone : Incomplete cyclization necessitates recrystallization from dimethylformamide.

Solvent and Catalyst Innovations

  • Catalyst : Anhydrous ZnCl₂ (5 mol%) in ethanol improves Schiff base yields to 78%.
  • Solvent : Replacing ethanol with 1,4-dioxane reduces side-product formation during condensation.

Q & A

Q. Advanced: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and purity in its synthesis?

Answer:

  • Basic: The compound is synthesized via multi-step organic reactions, typically involving condensation of hydrazide derivatives with substituted pyrazole intermediates. For example, hydrazides react with trifluoromethyl-substituted pyrazole aldehydes in methanol/1,4-dioxane under acidic catalysis (e.g., acetic acid), followed by recrystallization .
  • Advanced: Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to aldehyde), solvent polarity (methanol for solubility vs. ethanol for slower crystallization), and catalyst concentration (2–5% acetic acid). Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization .

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Purity (%)Source
Hydrazide formationKOH, CS₂ in methanol, 12 h reflux6698
Aldehyde condensationAcetic acid catalyst, 24 h reflux7195

Basic: How is the structure of this compound confirmed experimentally?

Q. Advanced: What advanced spectroscopic techniques resolve ambiguities in tautomeric or stereochemical assignments?

Answer:

  • Basic: Structure is confirmed via ¹H/¹³C NMR (e.g., pyrazole C=O at ~170 ppm, trifluoromethyl at ~110 ppm) and IR (N-H stretch at 3200–3300 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
  • Advanced: Heteronuclear NMR (e.g., HMBC to confirm hydrazone linkage) and X-ray crystallography resolve tautomerism (e.g., keto-enol equilibrium in pyrazolone rings). NOESY identifies spatial proximity of substituents in crowded regions .

Basic: What initial biological screening assays are recommended for this compound?

Q. Advanced: How can contradictory results in antimicrobial activity assays be systematically addressed?

Answer:

  • Basic: Screen for antibacterial (MIC against Gram+/− bacteria), antifungal (Candida spp.), and anticancer (IC₅₀ in MTT assays) activities. Use standardized protocols (CLSI guidelines) .
  • Advanced: Contradictions arise from assay variability (e.g., broth microdilution vs. agar diffusion). Address via:
    • Dose-response validation (3+ replicates).
    • Membrane permeability assays (e.g., SYTOX Green uptake) to distinguish bactericidal vs. static effects .

Basic: How does the trifluoromethyl group influence the compound’s reactivity?

Q. Advanced: What computational methods predict its electronic effects on reaction intermediates?

Answer:

  • Basic: The CF₃ group enhances electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions (e.g., hydrazone formation) and increasing metabolic stability .
  • Advanced: DFT calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. MD simulations assess solvation effects on reaction pathways .

Basic: What solvents and pH conditions stabilize the compound during storage?

Q. Advanced: How can degradation products be identified and quantified?

Answer:

  • Basic: Store in dry DMSO (≤1% water) at −20°C. Avoid aqueous buffers (pH <5 or >9) to prevent hydrolysis .
  • Advanced: Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) quantify hydrolytic byproducts (e.g., free hydrazine) .

Basic: What is the hypothesized mechanism of action for its antimicrobial activity?

Q. Advanced: How can target engagement studies validate this mechanism?

Answer:

  • Basic: Proposed to inhibit bacterial enoyl-ACP reductase (FabI) via hydrazone-metal chelation or disrupt membrane integrity .
  • Advanced: Validate via:
    • Enzymatic assays (NADH oxidation kinetics with purified FabI).
    • Fluorescent probes (e.g., DiSC₃(5) for membrane depolarization) .

Basic: Which analytical techniques assess purity and identity?

Q. Advanced: How can hyphenated techniques resolve co-eluting impurities?

Answer:

  • Basic: HPLC (≥95% purity, C18 column) and elemental analysis (C, H, N within ±0.4%) .
  • Advanced: LC-MS/MS with MRM mode distinguishes isobaric impurities. 2D-NMR (HSQC-TOCSY) resolves overlapping peaks in crude mixtures .

Basic: How do substituents on the pyrazole ring affect bioactivity?

Q. Advanced: What QSAR models correlate structural features with potency?

Answer:

  • Basic: Electron-withdrawing groups (Cl, CF₃) enhance activity; bulky substituents reduce cell penetration .
  • Advanced: 3D-QSAR (CoMFA/CoMSIA) maps steric/electrostatic fields. Machine learning (random forest) prioritizes substituents for lead optimization .

Basic: What safety precautions are required during handling?

Q. Advanced: How are occupational exposure limits (OELs) determined for novel analogs?

Answer:

  • Basic: Use gloves, goggles, and fume hoods . Avoid inhalation (LD₅₀ >500 mg/kg in rodents) .
  • Advanced: In silico toxicity prediction (ADMET Predictor™) estimates OELs. Ames test screens mutagenicity .

Basic: What are the compound’s potential pharmacological applications?

Q. Advanced: How can in vivo pharmacokinetic studies inform dosing regimens?

Answer:

  • Basic: Explored for antimicrobial , anticancer , and anti-inflammatory applications due to pyrazole-hydrazide pharmacophore .
  • Advanced: Rat PK studies (IV/oral dosing): Measure t₁/₂, Cmax, and bioavailability. Metabolite ID (LC-HRMS) guides prodrug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.